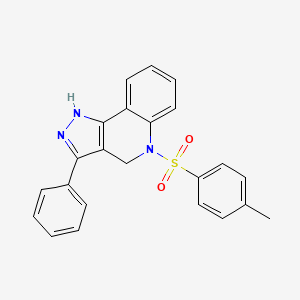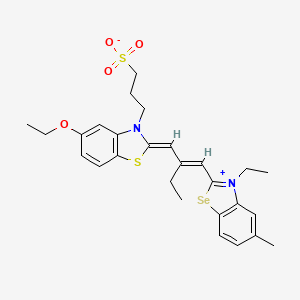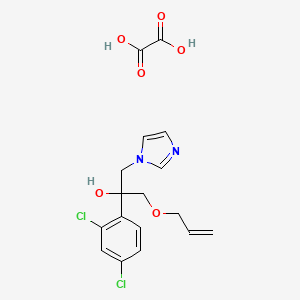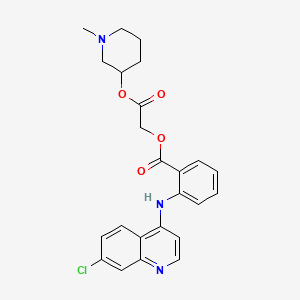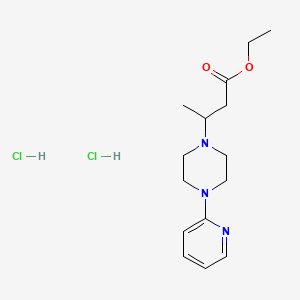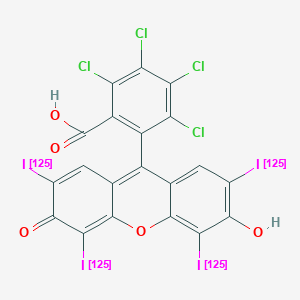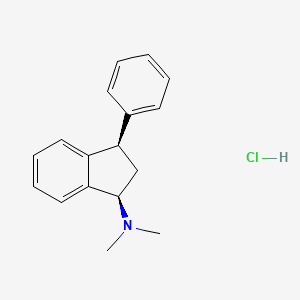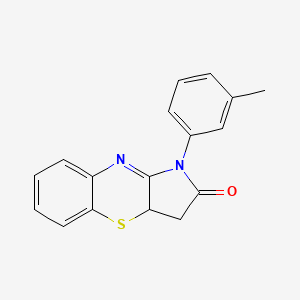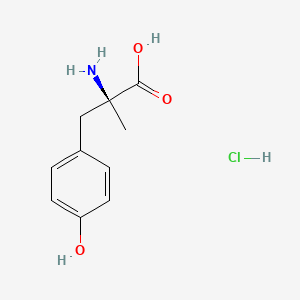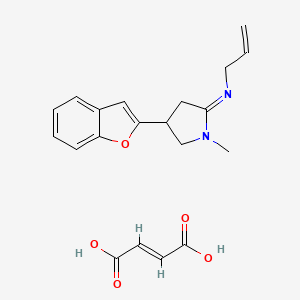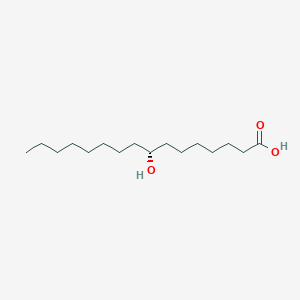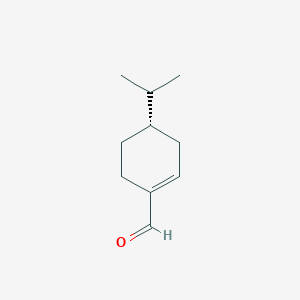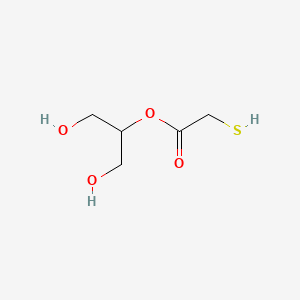
Glyceryl 2-thioglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl 2-thioglycolate is synthesized through the esterification of thioglycolic acid with glycerol. The reaction typically involves heating thioglycolic acid and glycerol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using distillation techniques to purify the final product. The industrial production ensures high yield and purity of this compound .
化学反応の分析
Types of Reactions
Glyceryl 2-thioglycolate primarily undergoes reduction reactions due to its thiol group. It can also participate in substitution reactions where the thiol group is replaced by other functional groups .
Common Reagents and Conditions
Reduction Reactions: this compound acts as a reducing agent, breaking disulfide bonds in proteins. Common conditions include mild temperatures and neutral to slightly acidic pH.
Substitution Reactions: These reactions often require the presence of nucleophiles and can be carried out under basic conditions.
Major Products
The major products formed from these reactions include reduced proteins and substituted thioglycolate derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Glyceryl 2-thioglycolate is extensively used in scientific research due to its reducing properties and ability to donate sulfhydryl groups. Some key applications include:
Biochemistry: Used to study protein structure and function by modifying enzyme activity and stabilizing proteins.
Physiology: Helps in exploring the intricate workings of biomolecules by reducing disulfide bonds in proteins and enzymes.
Cosmetic Industry: Widely used in permanent wave solutions for hair, facilitating the reshaping of hair into curls or waves.
Medical Research: Investigated for its potential in drug delivery systems and as a reducing agent in various therapeutic formulations.
作用機序
Glyceryl 2-thioglycolate exerts its effects primarily through its thiol group, which can break disulfide bonds in proteins. This action is crucial in the cosmetic industry for hair reshaping. The thiol group donates electrons to disulfide bonds, reducing them to free thiol groups and allowing the hair’s keratin structure to be reshaped .
類似化合物との比較
Similar Compounds
Thioglycolic Acid: A precursor to glyceryl 2-thioglycolate, used in similar applications but with a stronger odor and higher reactivity.
Ammonium Thioglycolate: Used in permanent wave solutions, similar to this compound, but with different handling and safety profiles.
Calcium Thioglycolate: Used in depilatory products, offering similar reducing properties but in a different application context.
Uniqueness
This compound is unique due to its balanced reactivity and mild odor, making it more suitable for cosmetic applications where user comfort is essential. Its ability to act as a reducing agent while being gentle on the skin and hair sets it apart from other thioglycolates .
特性
CAS番号 |
1027369-31-8 |
|---|---|
分子式 |
C5H10O4S |
分子量 |
166.20 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O4S/c6-1-4(2-7)9-5(8)3-10/h4,6-7,10H,1-3H2 |
InChIキー |
OZPCOYXNWPZBFW-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)OC(=O)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
